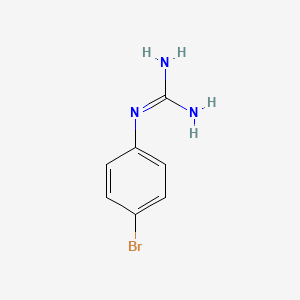

1-(4-Bromophenyl)guanidine

Descripción general

Descripción

1-(4-Bromophenyl)guanidine is a useful research compound. Its molecular formula is C7H8BrN3 and its molecular weight is 214.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Sensing and DNA Composition

1-(4-Bromophenyl)guanidine and related derivatives play a crucial role in the development of electrochemical sensors. For example, the phenanthroimidazole derivative, 2-(4-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole (PPI), enhances charge transfer and π-π interactions, aiding in the detection of DNA bases like guanine (G), adenine (A), thymine (T), and cytosine (C) in neutral solutions. This kind of sensor, with its wide linear response and favorable selectivity, stability, and reproducibility, shows great potential in monitoring DNA bases in various samples (Lu et al., 2019).

Synthesis and Characterization of Complexes

In organometallic chemistry, guanidine derivatives, including this compound, are used to create complexes with significant properties. For instance, alkylimido niobium complexes supported by guanidinate ligands have been synthesized and characterized, showing important applications in catalysis and material science. These complexes demonstrate various insertion migratory reactions, which are essential for understanding their reactivity and potential applications (Elorriaga et al., 2012).

DNA Isolation and Analysis

Guanidine hydrochloride, a derivative of guanidine, is extensively used in the isolation of DNA and RNA from various sources. This compound facilitates the extraction and purification of nucleic acids, making it a valuable tool in molecular biology research. The efficiency of this method is evident in isolating high-molecular-weight DNA, underlining its significance in genomic studies (Pramanick et al., 1976).

Catalysis and Organic Synthesis

Guanidines, including this compound, are integral in catalysis and organic synthesis. They serve as organosuperbases in base-catalyzed reactions, versatile ligands in coordination chemistry, and fundamental entities in medicinal chemistry. The development of new methodologies for synthesizing guanidines, such as metal-mediated catalytic addition of amines to carbodiimides, highlights their versatility and importance in chemical synthesis (Alonso-Moreno et al., 2014).

Applications in Molecular Imaging

This compound derivatives are also utilized in molecular imaging, particularly in PET scans for mapping cardiac nerve terminals. A novel 18F-labeled ligand for the norepinephrine transporter, which includes a bromophenyl guanidine moiety, has been developed for this purpose. This tracer shows promise in cardiac imaging due to its favorable biodistribution, radiation dosimetry, and kinetics (Sinusas et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Bromophenyl)guanidine is the protozoa from the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .

Mode of Action

This compound exhibits potent antiamastigote activity against Leishmania amazonensis . It interacts with the intracellular amastigotes of the parasite, demonstrating a higher selectivity to the parasites than to the host cells .

Biochemical Pathways

It is known that the compound’s leishmanicidal activity is enhanced when it is functionalized with antimicrobial peptides . This suggests that the compound may affect pathways related to the parasite’s membrane integrity and apoptosis .

Result of Action

The result of the action of this compound is the potent inhibition of the growth of Leishmania amazonensis . The compound demonstrates superior efficacy compared to other treatments, making it a promising candidate for the development of new therapeutic alternatives for leishmaniasis .

Safety and Hazards

While specific safety and hazard information for 1-(4-Bromophenyl)guanidine was not found in the search results, guanidine hydrochloride, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity with the central nervous system being the target organ .

Direcciones Futuras

The pursuit of new therapeutic alternatives is warranted . Studies aim to design, synthesize, and evaluate the leishmanicidal activity of antimicrobial peptides functionalized with guanidine compounds, including 1-(4-Bromophenyl)guanidine, and identify those with enhanced potency and selectivity against the parasite .

Análisis Bioquímico

Biochemical Properties

1-(4-Bromophenyl)guanidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with guanidinium-rich scaffolds, facilitating cellular translocation and delivery of bioactive cargos through biological barriers . The interactions are primarily based on charge pairing and hydrogen bonding with cell surface counterparts . These interactions are essential for the compound’s role in biochemical processes, including enzyme inhibition and activation.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have cytotoxic activity on human tumor cell lines, demonstrating its potential as an antitumor agent . Additionally, guanidine-derived compounds, including this compound, have shown promise against cutaneous leishmaniasis, with a good selectivity index . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s guanidinium moiety is responsible for its effective translocation across cell membranes, facilitating the delivery of bioactive cargos . This mechanism is crucial for its role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which influences the compound’s reactivity and stability . These temporal effects are essential for understanding the compound’s behavior in different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that guanidine derivatives can exhibit dose-dependent effects, including selective inhibition of inducible nitric oxide synthase (iNOS) and partial inhibition of constitutive endothelial nitric oxide synthase (eNOS) at high doses . These dosage effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s guanidine moiety plays a significant role in its metabolism, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s guanidinium-rich scaffolds facilitate its cellular translocation and distribution . These interactions are crucial for its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s guanidinium moiety and other structural features influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its role in various cellular processes.

Propiedades

IUPAC Name |

2-(4-bromophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEXKKNNOIRYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497444 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67453-81-0 | |

| Record name | N''-(4-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

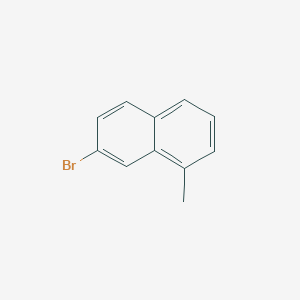

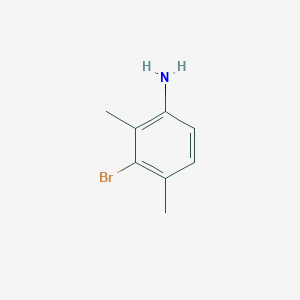

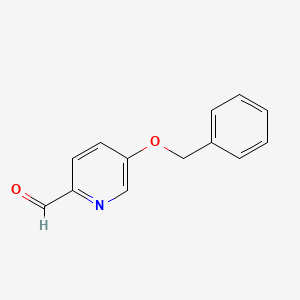

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1281287.png)

![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)